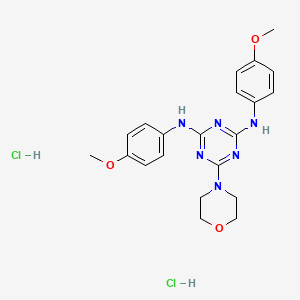
N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C21H26Cl2N6O3 and its molecular weight is 481.38. The purity is usually 95%.
BenchChem offers high-quality N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
Research has explored various synthetic methodologies for triazine derivatives, highlighting routes for creating compounds with potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. For instance, a study demonstrated the synthesis of o-Carboranylalkoxy-1,3,5-Triazine Derivatives, showcasing methods to incorporate specific functional groups for targeted biological activity or material properties (Jin et al., 2018).
Chemical Modification for Enhanced Properties
Adjustments to the triazine core structure, such as incorporating different substituents, have been shown to significantly affect the chemical and physical properties of these compounds. This is evident in research focused on creating UV light-absorbing derivatives and investigating their potential applications (Jiang et al., 2008).
Biological Activity and Applications
Antimicrobial and Antiproliferative Activities
Several studies have reported on the antimicrobial and antiproliferative activities of triazine derivatives, suggesting their potential as lead compounds in the development of new therapeutic agents. Notably, bis-morpholine triazine quaternary ammonium salts exhibited significant antimicrobial efficiency against common pathogens, highlighting their potential in addressing microbial resistance issues (Morandini et al., 2021).
Insecticidal Efficacy
The development of novel bis quinazolinone derivatives based on triazine backbones has been shown to possess promising insecticidal properties. This underscores the versatility of triazine derivatives in contributing to various sectors, including agriculture (El-Shahawi et al., 2016).
Material Science Applications
Photoinitiators for Polymerization
Triazine derivatives have been explored as high-performance photoinitiators for free radical photopolymerization, demonstrating their utility in the development of novel materials and coatings. This research has implications for industries ranging from automotive to electronics, where specialized polymers are crucial (Zhang et al., 2014).
Electron Mobility Layers in OLEDs
High electron mobility layers utilizing triazine compounds for organic light-emitting diodes (OLEDs) have shown to improve device performance, indicating the potential of triazine derivatives in enhancing the efficiency and lifespan of OLED technology (Matsushima et al., 2010).
properties
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3.2ClH/c1-28-17-7-3-15(4-8-17)22-19-24-20(23-16-5-9-18(29-2)10-6-16)26-21(25-19)27-11-13-30-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRJIZPPDKBFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)
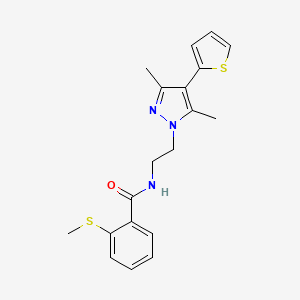
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
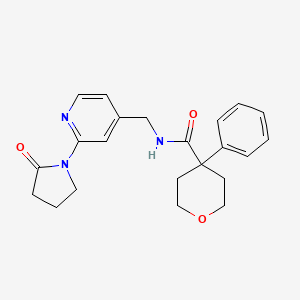
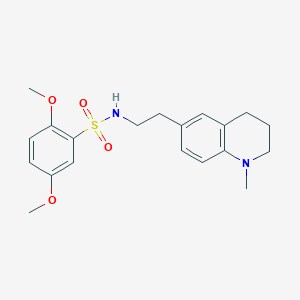
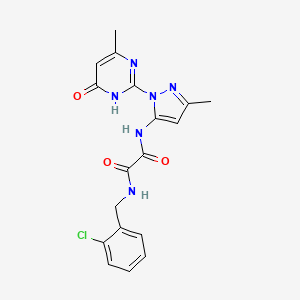
![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)

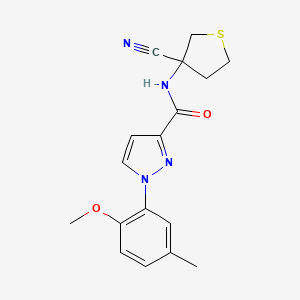
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
